molecular formula C14H13ClO2 B1420690 2-(1-Naphthyloxy)butanoyl chloride CAS No. 1160257-60-2

2-(1-Naphthyloxy)butanoyl chloride

Cat. No. B1420690
M. Wt: 248.7 g/mol
InChI Key: RERJKJSMEAWORN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Naphthyloxy)butanoyl chloride (2-NOBCl) is an organic compound with the chemical formula C13H11ClO2. It is a colourless, crystalline solid that is insoluble in water and soluble in organic solvents. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the production of polymers, dyes, and pharmaceuticals.

Scientific Research Applications

Polymer Synthesis and Material Properties

  • A novel thermally stable and low dielectric poly[4,4′-bis(1-naphthyloxy)tetraphenylmethane] (2) was synthesized, demonstrating high thermal stability and low dielectric constants, making it suitable for applications in electronics where materials with low dielectric constants are required (Tsuchiya & Ueda, 2006).
  • Research has shown the development of a convenient synthesis method for poly(2,6-dihydroxy-1,5-naphthylene) (PDHN) through oxidative coupling polymerization, yielding high molecular weight polymers. Such polymers have potential applications in various high-performance materials due to their high refractive indices and thermal stability (Sasada, Shibasaki, Suzuki, & Ueda, 2003).

Catalysis and Synthesis

  • The catalytic effect of transition metal(II)-N,N′-bis(naphthaldehyde)diimines on the reduction of thionyl chloride was evaluated, demonstrating their potential as catalysts in electrochemical applications. These complexes show promise in enhancing the efficiency of reduction processes in various industrial applications (Choi et al., 2000).
  • In the synthesis of beta-adrenergic receptor blockers, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an important intermediate, was improved using whole cell preparations containing enzymes. This method offers a highly optically pure form of the compound, underscoring the significance of enzymatic processes in pharmaceutical synthesis (Kapoor et al., 2003).

Safety And Hazards

2-(1-Naphthyloxy)butanoyl chloride is classified as an irritant . It’s important to handle this compound with care to avoid potential health risks.

properties

IUPAC Name

2-naphthalen-1-yloxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-12(14(15)16)17-13-9-5-7-10-6-3-4-8-11(10)13/h3-9,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERJKJSMEAWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282831
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Naphthyloxy)butanoyl chloride

CAS RN

1160257-60-2
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Naphthalenyloxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Naphthyloxy)butanoyl chloride
Reactant of Route 2
2-(1-Naphthyloxy)butanoyl chloride
Reactant of Route 3
2-(1-Naphthyloxy)butanoyl chloride
Reactant of Route 4
Reactant of Route 4
2-(1-Naphthyloxy)butanoyl chloride
Reactant of Route 5
Reactant of Route 5
2-(1-Naphthyloxy)butanoyl chloride
Reactant of Route 6
2-(1-Naphthyloxy)butanoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.